molecular formula C17H26N2O4 B5005134 1-benzyl-4-sec-butylpiperazine oxalate

1-benzyl-4-sec-butylpiperazine oxalate

Cat. No. B5005134
M. Wt: 322.4 g/mol
InChI Key: NVZYIPQAOLOQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-sec-butylpiperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential use in scientific research. The purpose of

Mechanism of Action

The mechanism of action of 1-benzyl-4-sec-butylpiperazine oxalate is not fully understood. However, it is thought to act as a serotonin reuptake inhibitor, which increases the levels of serotonin in the brain. This increase in serotonin levels may be responsible for the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in animal studies. These effects include an increase in serotonin levels, an increase in dopamine levels, and a decrease in norepinephrine levels. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-sec-butylpiperazine oxalate in lab experiments is its high affinity for the serotonin transporter, which makes it a potential tool for studying the serotonin system. However, one limitation is that the compound's mechanism of action is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-benzyl-4-sec-butylpiperazine oxalate. One direction is to further investigate the compound's mechanism of action and its potential use in the treatment of depression, anxiety, and addiction. Another direction is to explore the compound's potential as a tool for studying the serotonin system in animal models. Additionally, research could be conducted to optimize the synthesis method to produce higher yields of the compound with greater purity.

Synthesis Methods

The synthesis of 1-benzyl-4-sec-butylpiperazine oxalate involves the reaction of benzyl chloride and sec-butylamine in the presence of a base, followed by the reaction with oxalic acid. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-benzyl-4-sec-butylpiperazine oxalate has been widely studied for its potential use in scientific research. This compound has been shown to have an affinity for the serotonin transporter, which makes it a potential tool for studying the serotonin system. It has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

1-benzyl-4-butan-2-ylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.C2H2O4/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZYIPQAOLOQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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